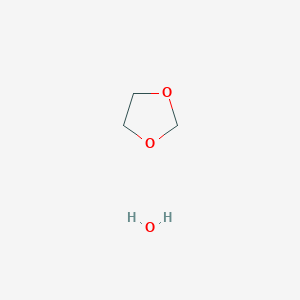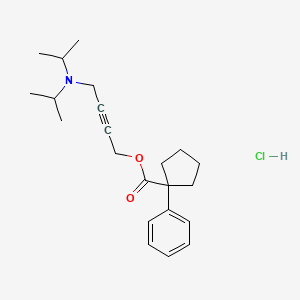
4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is a synthetic compound with a complex structure, often used in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of 1-phenylcyclopentanecarboxylic acid, which is then esterified with 4-(Diisopropylamino)-2-butynol under specific conditions to form the desired ester. The final step involves the conversion of the ester to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to industrial scale, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other esters of 1-phenylcyclopentanecarboxylic acid and derivatives of 4-(Diisopropylamino)-2-butynol. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
4-(Diisopropylamino)-2-butynyl 1-phenylcyclopentanecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
24642-33-9 |
|---|---|
Formule moléculaire |
C22H32ClNO2 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
4-[di(propan-2-yl)amino]but-2-ynyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H31NO2.ClH/c1-18(2)23(19(3)4)16-10-11-17-25-21(24)22(14-8-9-15-22)20-12-6-5-7-13-20;/h5-7,12-13,18-19H,8-9,14-17H2,1-4H3;1H |
Clé InChI |
QWAPXBZACIYRNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC#CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




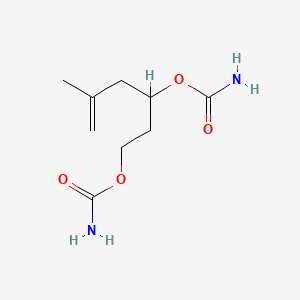

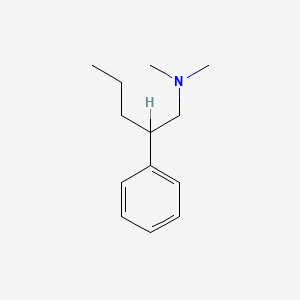


![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

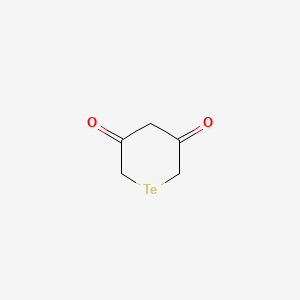
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
